



# A Technical Guide to Phosphoglycerate Dehydrogenase (PHGDH) in De Novo Serine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Phgdh-IN-5 |           |
| Cat. No.:            | B15136250  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

Phosphoglycerate dehydrogenase (PHGDH) is the pivotal, rate-limiting enzyme in the de novo serine biosynthesis (DNSS) pathway. This pathway diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) towards the synthesis of L-serine, a non-essential amino acid critical for a multitude of cellular functions. Serine is not only a fundamental building block for proteins but also a key precursor for the synthesis of other amino acids (glycine and cysteine), nucleotides, and lipids.[1][2] Furthermore, the DNSS pathway is a major contributor to one-carbon metabolism, which is essential for nucleotide synthesis and maintaining cellular redox balance.[3]

In normal physiology, the activity of this pathway is tightly regulated. However, in various pathological states, most notably cancer, PHGDH is frequently overexpressed or amplified.[4] [5] This metabolic reprogramming allows cancer cells to sustain rapid proliferation, resist oxidative stress, and support anabolic growth. Consequently, PHGDH has emerged as a promising therapeutic target for cancer, prompting the development of small-molecule inhibitors to disrupt this crucial metabolic node. This guide provides a detailed examination of PHGDH's enzymatic function, its complex regulation, its role in disease, and the methodologies used to study its activity.



# The De Novo Serine Biosynthesis Pathway (DNSS)

The DNSS pathway converts the glycolytic intermediate 3-phosphoglycerate (3-PG) into L-serine through three sequential enzymatic reactions.

- Oxidation: PHGDH, using NAD+ as a cofactor, catalyzes the oxidation of 3-PG to 3phosphohydroxypyruvate (3-PHP), producing NADH in the process. This is the committed and rate-limiting step of the pathway.
- Transamination: Phosphoserine aminotransferase 1 (PSAT1) transfers an amino group from glutamate to 3-PHP, yielding 3-phosphoserine (3-PSer) and  $\alpha$ -ketoglutarate ( $\alpha$ KG). This links serine synthesis to amino acid metabolism.
- Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates 3-PSer to produce the final product, L-serine.

This pathway not only generates serine but also influences cellular redox state through NADH production and contributes to the pool of  $\alpha$ KG, a key tricarboxylic acid (TCA) cycle intermediate.





Click to download full resolution via product page

Figure 1. The De Novo Serine Biosynthesis Pathway.

# Structure and Enzymatic Function of PHGDH Structure

Human PHGDH is a Type I enzyme that assembles into a tetramer of four identical subunits. Each subunit is composed of three distinct domains:

- Substrate-Binding Domain: Binds the substrate, 3-phosphoglycerate.
- Cofactor-Binding Domain: Binds the required cofactor NAD+.
- Allosteric Substrate Binding (ASB) Domain: A regulatory domain.
- ACT Domain: Another regulatory domain, named after Aspartate kinase-Chorismate mutase-TyrA.

The enzyme functions via a "half-of-the-sites" activity mechanism, where a maximum of two of the four subunits are catalytically active at any given time. Dimerization of the catalytic unit is essential for its enzymatic function, as it facilitates substrate binding and maintains the correct conformation for catalysis.

## **Enzymatic Mechanism**

PHGDH catalyzes the NAD+-dependent oxidation of 3-PG to 3-PHP. The reaction proceeds through an induced-fit mechanism where the binding of the substrate causes a conformational change, closing the active site cleft. This brings the alpha-carbon of 3-PG into close proximity with the C4 of the nicotinamide ring of NAD+, facilitating a hydride transfer to produce NADH and the oxidized substrate.

# Regulation of PHGDH and the DNSS Pathway

The expression and activity of PHGDH are tightly controlled at multiple levels to meet cellular demand for serine and its downstream metabolites.

### Foundational & Exploratory





- Transcriptional Control: Several transcription factors regulate PHGDH expression. In cancer, the oncogene c-Myc can induce PHGDH expression. Under conditions of cellular stress, transcription factors such as ATF4 (activated by the integrated stress response) and NRF2 can upregulate PHGDH and other pathway enzymes. Conversely, the tumor suppressor p53 has been shown to transcriptionally downregulate PHGDH in melanoma. Hypoxia-inducible factors (HIF-1 and HIF-2) can also induce the expression of DNSS pathway enzymes.
- Post-Translational Modification: PHGDH activity can be modulated by post-translational modifications. For example, PKCζ can phosphorylate PHGDH to inhibit its activity.
   Additionally, Cullin 4A-DDB1 can mediate mono-ubiquitination of PHGDH, which promotes its tetramer formation and enhances its activity.
- Allosteric Regulation: While feedback inhibition by L-serine is a known regulatory mechanism for PHGDH in bacteria, this has not been confirmed for the human enzyme under physiological concentrations. Instead, in mammals, pathway flux appears to be controlled by serine-mediated feedback inhibition of the final enzyme, PSPH.
- Substrate Availability: As the DNSS pathway originates from glycolysis, its flux is inherently linked to glycolytic activity. Serine itself can act as an allosteric activator of pyruvate kinase M2 (PKM2), creating a feed-forward loop that can divert glycolytic intermediates into the DNSS pathway.





Regulation of PHGDH Expression and Activity

Click to download full resolution via product page

Figure 2. Key regulators of PHGDH expression and activity.

# Role in Cancer Metabolism and Non-Canonical Functions

### **Contribution to Cancer Proliferation**

Elevated PHGDH expression and increased flux through the DNSS pathway are hallmarks of various cancers, including breast cancer, melanoma, glioma, and non-small cell lung cancer. This heightened activity supports tumorigenesis by:

- Fueling Biosynthesis: Providing serine and glycine for the synthesis of proteins, lipids, and the purine and pyrimidine nucleotides required for rapid cell division.
- Maintaining Redox Homeostasis: The conversion of serine to glycine in the one-carbon cycle is a major source of NADPH, which is critical for regenerating reduced glutathione and combating oxidative stress.



• Supporting Anaplerosis: The pathway contributes to the replenishment of TCA cycle intermediates. In some cancer cells, the DNSS pathway can contribute significantly to the anaplerotic flux of glutamine into the TCA cycle via αKG production.

Inhibition of PHGDH in cancer cells with high expression levels leads to reduced proliferation and, in some cases, cell death.

## **Non-Canonical Functions**

Recent studies have uncovered functions of PHGDH that are independent of its catalytic activity in serine biosynthesis.

- Mitochondrial Localization: In liver cancer cells, PHGDH can translocate to the inner mitochondrial membrane, where it interacts with other proteins to regulate mitochondrial translation and enhance respiratory capacity, thereby promoting tumor growth.
- Transcriptional Regulation: In the nucleus, PHGDH can interact with transcription factors. In glioma, it has been shown to bind to and stabilize the oncogenic transcription factor FOXM1, preventing its degradation. In breast cancer-associated macrophages, nuclear PHGDH interacts with STAT3 to regulate the transcription of genes involved in glutamine metabolism.

# **Quantitative Data Summary**

# **Table 1: Enzyme Kinetic Parameters for Human PHGDH**

| Parameter | Substrate/Cofa<br>ctor            | Value           | Conditions                             | Reference |
|-----------|-----------------------------------|-----------------|----------------------------------------|-----------|
| Km        | 3-<br>Phosphoglycerat<br>e (3-PG) | 186.7 ± 16.1 μM | Coupled resazurin reduction assay      |           |
| Kd        | NADH                              | ~0.1 μM         | Isothermal<br>Titration<br>Calorimetry |           |
| Kd        | NAD+                              | ~40 μM          | Isothermal<br>Titration<br>Calorimetry |           |



**Table 2: Potency of Selected PHGDH Inhibitors** 

| Inhibitor   | Mechanism                  | IC50<br>(Enzymatic) | Target Cell<br>Line / Context       | Reference    |
|-------------|----------------------------|---------------------|-------------------------------------|--------------|
| NCT-503     | Allosteric                 | ~3 μM               | PHGDH-<br>dependent<br>cancer cells |              |
| CBR-5884    | Allosteric                 | ~15 μM              | PHGDH-<br>dependent<br>cancer cells | <del>-</del> |
| BI-4924     | Orthosteric<br>(NAD+ site) | Single-digit nM     | Highly potent and selective         | _            |
| Compound D8 | Orthosteric<br>(NAD+ site) | 2.8 ± 0.1 μM        | MDA-MB-468<br>cells                 | _            |

**Table 3: PHGDH Expression in Human Cancers** 

| Cancer Type                   | Observation                                                         | Significance                                   | Reference |
|-------------------------------|---------------------------------------------------------------------|------------------------------------------------|-----------|
| Breast Cancer (ER-)           | Protein levels<br>elevated in ~70% of<br>tumors                     | Correlates with ER-<br>negative status         |           |
| Non–Small Cell Lung<br>Cancer | Significantly higher mRNA and protein in tumors vs. adjacent tissue | High expression predicts poor overall survival |           |
| Ovarian Cancer                | Higher expression in platinum-resistant tumors                      | High expression predicts poor overall survival | _         |
| Melanoma                      | Frequent gene amplification and overexpression                      | Drives proliferation                           | _         |

# **PHGDH** as a Therapeutic Target



The dependence of certain cancers on the DNSS pathway makes PHGDH an attractive target for therapeutic intervention. Several classes of small-molecule inhibitors have been developed, targeting either the substrate/cofactor binding (orthosteric) sites or other (allosteric) sites on the enzyme.

- Allosteric Inhibitors (e.g., NCT-503, CBR-5884): These compounds bind to sites distinct from the active site, often affecting the oligomerization state or conformational dynamics of the enzyme.
- Orthosteric Inhibitors (e.g., BI-4924, Compound D8): These molecules are designed to compete with the natural substrate (3-PG) or cofactor (NAD+) for binding in the active site.

Pharmacological inhibition of PHGDH has been shown to reduce tumor growth in preclinical models and can enhance the efficacy of other cancer therapies, such as sunitinib in renal cell carcinoma.

# Key Experimental Protocols PHGDH Enzyme Activity Assay (Coupled Fluorometric)

This protocol measures the rate of NADH production by PHGDH, which is coupled to a secondary reaction that generates a fluorescent signal.

Principle: PHGDH oxidizes 3-PG to 3-PHP, reducing NAD+ to NADH. The NADH produced is then used by a diaphorase enzyme to reduce a probe (e.g., resazurin) into a highly fluorescent product (resorufin), which can be measured over time.

#### Materials:

- Purified recombinant human PHGDH
- Assay Buffer: 18 mM BIS-TRIS propane (pH 7.5), 1.7 mM EDTA
- Substrate: 3-Phosphoglycerate (3-PG)
- Cofactor: NAD+
- Coupling Enzyme: Diaphorase



- · Probe: Resazurin
- 96-well black microplate
- Fluorescence plate reader (Ex/Em = 535/587 nm)

#### Procedure:

- Prepare a reaction mixture containing Assay Buffer, diaphorase, and resazurin.
- Add the PHGDH enzyme or cell lysate sample to the wells of the microplate.
- To initiate the reaction, add a solution containing 3-PG and NAD+. For inhibitor studies, preincubate the enzyme with the inhibitor before adding the substrate/cofactor mix.
- Immediately place the plate in a fluorescence reader set to kinetic mode.
- Measure the increase in fluorescence over time at 37°C.
- Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
- Enzyme activity is proportional to the rate of fluorescence increase.





Click to download full resolution via product page

**Figure 3.** General workflow for a coupled fluorometric PHGDH activity assay.

# Immunohistochemistry (IHC) for PHGDH Expression in Tissues

Principle: IHC uses antibodies to detect the presence and localization of PHGDH protein within preserved tissue samples.

Procedure (Abbreviated):

• Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized with xylene and rehydrated through a graded series of ethanol washes.



- Antigen Retrieval: Heat-induced epitope retrieval (e.g., using a citrate buffer) is performed to unmask the antigenic sites.
- Blocking: Sections are incubated with a blocking solution (e.g., hydrogen peroxide followed by normal serum) to prevent non-specific antibody binding and endogenous peroxidase activity.
- Primary Antibody Incubation: Sections are incubated with a primary antibody specific to PHGDH overnight at 4°C.
- Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen.
- Counterstaining, Dehydration, and Mounting: Sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted with a coverslip.
- Scoring: Staining intensity and the percentage of positive cells are evaluated by a pathologist to generate an expression score (e.g., H-score).

# Metabolic Flux Analysis via Stable Isotope Tracing

Principle: Cells are cultured with a stable isotope-labeled nutrient, such as [U-13C6]-glucose. The labeled carbons are incorporated into downstream metabolites through metabolic pathways. Liquid chromatography-mass spectrometry (LC-MS) is then used to measure the mass shifts in metabolites, allowing for the quantification of flux through the pathway of interest.

#### Procedure (Abbreviated):

- Cell Culture: Culture cells in media containing the stable isotope tracer (e.g., [U-13C6]-glucose) for a defined period.
- Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract polar metabolites from the cells.
- LC-MS Analysis: Analyze the cell extracts using LC-MS to separate and detect metabolites and their various isotopologues (molecules with different numbers of 13C atoms).



 Data Analysis: Determine the mass isotopologue distribution (MID) for serine and other related metabolites. This data reveals the fraction of serine that was newly synthesized from the labeled glucose, providing a direct measure of de novo synthesis pathway activity.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. PHGDH gene: MedlinePlus Genetics [medlineplus.gov]
- 3. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHGDH as a mechanism for resistance in metabolically-driven cancers PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Phosphoglycerate Dehydrogenase (PHGDH) in De Novo Serine Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136250#role-of-phgdh-in-de-novo-serine-biosynthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com